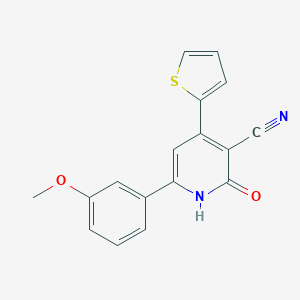![molecular formula C16H17N5O4 B292092 Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as ET-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential in various applications.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has also been shown to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to inhibit the growth of bacterial cells by disrupting cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has shown great potential in various scientific research applications, and future studies may focus on further investigating its mechanism of action and potential as a therapeutic agent. Additionally, studies may focus on developing more potent derivatives of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate with reduced toxicity and improved efficacy. Overall, the potential of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in various scientific research applications makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves a multi-step process that starts with the reaction of 4-ethoxyaniline and ethyl acetoacetate in the presence of potassium carbonate and ethanol to form 4-ethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-ethoxyphenylhydrazine, which is further reacted with methyl isocyanate to form Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been investigated for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains.
Propriétés
Formule moléculaire |
C16H17N5O4 |
|---|---|
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C16H17N5O4/c1-4-24-12-8-6-11(7-9-12)21-16-18-17-10(3)14(22)20(16)13(19-21)15(23)25-5-2/h6-9H,4-5H2,1-3H3 |
Clé InChI |
XCTFEEKNLSEYES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)OCC)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B292009.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B292017.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B292018.png)


![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292026.png)
![7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292030.png)
![7-amino-6-oxo-9-(3,4,5-trimethoxyphenyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292031.png)
![7-amino-6-oxo-9-(2-thienyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292032.png)